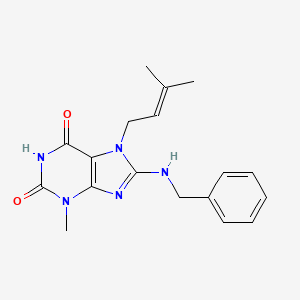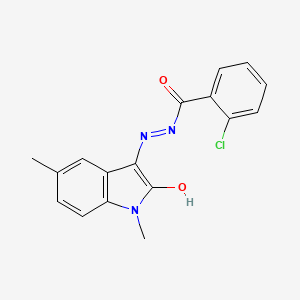![molecular formula C21H27N5O3 B5538118 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)
4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine” is a multifaceted molecule, studied within the realm of organic chemistry for its unique structure and potential biochemical applications. This analysis delves into the chemical synthesis, structural specifics, and both physical and chemical properties, drawing on current scientific investigations.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps, including condensation reactions, nucleophilic substitutions, and various forms of catalysis. Typically, these syntheses yield compounds with significant pharmacological potential, indicative of their structural and functional diversity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Molecular Structure Analysis
The molecular structure of similar pyrimidine derivatives has been elucidated using various analytical techniques, including X-ray crystallography. These compounds often exhibit complex geometries, bonding patterns, and intermolecular interactions, which play critical roles in their chemical reactivity and biological activity (Z. Karczmarzyk, W. Malinka, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives, including those similar to the compound of interest, participate in a variety of chemical reactions, such as alkylation, acylation, and ring transformations. These reactions are pivotal for the modification of the core structure, influencing both the physical and biological properties of the compounds (S. Sondhi, Shubhi Jain, Monica Dinodia, R. Shukla, R. Raghubir, 2007).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structures, are closely linked to their molecular frameworks. These properties are essential for understanding the compound’s stability, solubility, and overall behavior under different environmental conditions (Xiaolong Wang, Yan-feng Li, Tao Ma, Shu-jiang Zhang, Chenliang Gong, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the structural attributes of pyrimidine derivatives. The electron distribution within the molecule, presence of functional groups, and overall molecular geometry contribute to its chemical behavior and potential as a bioactive molecule (M. B. Bushuev, V. P. Krivopalov, N. Pervukhina, D. Y. Naumov, G. G. Moskalenko, K. Vinogradova, L. A. Sheludyakova, S. V. Larionov, 2010).
科学的研究の応用
Synthesis and Medicinal Applications
- Anti-inflammatory and Analgesic Agents : A study synthesized novel heterocyclic compounds, including derivatives related to the pyrimidine structure, which demonstrated significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Antiviral and Cytotoxic Agents : A research synthesized 3,5-bis(arylidene)-4-piperidones and related pyrimidines, which showed promising antiviral and antitumor activities (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
- Antiproliferative Effect Against Cancer Cell Lines : New derivatives of pyrimidines were synthesized and found to have notable antiproliferative effects against various human cancer cell lines (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Biological Research
- Plant Growth Research : Pyrimidine derivatives are used in physiological research to understand the regulation of terpenoid metabolism in plants, which is related to cell division, elongation, and senescence (Grossmann, 1990).
- DNA and Molecular Research : Certain derivatives play a role in DNA detection and fluorescent probing due to their unique spectroscopic characteristics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Material Science and Chemistry
- Corrosion Inhibition : Piperidine derivatives have been studied for their efficiency in inhibiting iron corrosion, with applications in material protection (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
- Crystallography and Structural Analysis : Research on pyrimidine and its derivatives contributes to crystallographic studies and helps in understanding molecular structures (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-17-6-5-16(15-18(17)29-2)20(27)25-13-11-24(12-14-25)19-7-8-22-21(23-19)26-9-3-4-10-26/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNSDGVQOQVUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)
![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)
![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5538090.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)
![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)

![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)
![3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)
